molecular formula C29H23ClN2O4S B12036487 Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 624726-64-3

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12036487
CAS No.: 624726-64-3
M. Wt: 531.0 g/mol
InChI Key: YFAFHEDSLBEDJF-JJIBRWJFSA-N
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Description

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring condensed to a pyrimidine ring. Key structural features include:

  • 4-Chlorophenyl group at the 5-position, contributing halogen-mediated hydrophobic interactions.
  • Ethyl ester at the 6-position, influencing solubility and metabolic stability.

This compound is synthesized via cyclocondensation reactions involving thiourea, aldehydes, and β-ketoesters, followed by functionalization of the benzylidene moiety .

Properties

CAS No.

624726-64-3

Molecular Formula

C29H23ClN2O4S

Molecular Weight

531.0 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H23ClN2O4S/c1-3-35-28(34)25-18(2)31-29-32(26(25)20-12-14-21(30)15-13-20)27(33)24(37-29)17-19-8-7-11-23(16-19)36-22-9-5-4-6-10-22/h4-17,26H,3H2,1-2H3/b24-17+

InChI Key

YFAFHEDSLBEDJF-JJIBRWJFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC(=CC=C4)OC5=CC=CC=C5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)S2)C

Origin of Product

United States

Preparation Methods

Formation of the Dihydropyrimidine-Thione Intermediate

The synthesis begins with the preparation of a dihydropyrimidine-thione precursor. A Biginelli-like reaction condenses ethyl acetoacetate, 4-chlorobenzaldehyde, and thiourea in the presence of Lewis acids like ZnCl₂ or acetic acid. This forms ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 ), a critical intermediate.

Reaction Conditions

  • Reactants : Ethyl acetoacetate (10 mmol), 4-chlorobenzaldehyde (10 mmol), thiourea (15 mmol).

  • Catalyst : ZnCl₂ (2 mmol) in glacial acetic acid.

  • Temperature : 80°C for 4 hours.

  • Yield : 85–92%.

The thiocarbonyl group in 1 facilitates subsequent cyclization and functionalization.

Cyclization to the Thiazolo[3,2-a]Pyrimidine Core

Cyclodehydration of 1 forms the thiazolo[3,2-a]pyrimidine scaffold. Polyphosphoric acid (PPA) or acetic anhydride/sodium acetate systems are employed to induce intramolecular cyclization.

Protocol for Cyclization

  • Reagent : PPA (excess) or acetic anhydride (5 mL) with NaOAc (2 mmol).

  • Conditions : Reflux at 120°C for 2–6 hours.

  • Product : Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ).

  • Yield : 65–72%.

Mechanistic Insight : The thiourea moiety in 1 reacts with the adjacent carbonyl group, eliminating H₂O and forming the fused thiazole ring.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • ν(C=O) : 1678–1685 cm⁻¹ (ester and ketone groups).

  • ν(C=N) : 1566–1570 cm⁻¹ (thiazole ring).

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.35 (t, 3H, J = 7.1 Hz, -OCH₂CH₃).

  • δ 2.45 (s, 3H, -CH₃ at C7).

  • δ 5.20 (s, 1H, C5-H).

  • δ 7.20–7.80 (m, 13H, aromatic protons).

Mass Spectrometry :

  • m/z : 567.1 [M+H]⁺ (calculated for C₃₁H₂₆ClN₂O₅S).

Comparative Analysis of Methodologies

Parameter PPA-Mediated Cyclization Acetic Anhydride/NaOAc
Reaction Time 2 hours6 hours
Yield 72%65%
Byproducts MinimalModerate
Scalability HighModerate

PPA offers faster cyclization but requires careful handling due to its corrosive nature. Acetic anhydride/NaOAc is milder but less efficient.

Challenges and Optimization Strategies

Solvent Selection

  • DMF : Enhances solubility of intermediates but may lead to side reactions.

  • Ethanol : Preferred for Knoevenagel condensation due to mild acidity.

Catalytic Systems

  • ZnCl₂ : Improves cyclization efficiency but complicates purification.

  • NaOAc : Mild base ideal for benzylidene formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential as a skin-lightening agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Substituents Key Features Biological Activity/Properties References
Target compound : 4-ClPh, 3-phenoxybenzylidene Enhanced π-π stacking via phenoxy group; moderate solubility Not explicitly reported; inferred antimicrobial
Ethyl 5-(4-Bromophenyl)-... (4-BrPh instead of 4-ClPh) Larger halogen (Br) increases molecular weight; stronger halogen bonding Crystallographic stability via π-halogen interactions
Ethyl 5-(2-ClPh)-... (2-ClPh) Ortho-Cl substituent induces steric hindrance; reduced planarity Active against E. coli and C. albicans
Ethyl 2-(2,4,6-trimethoxybenzylidene)-... Multiple methoxy groups enhance solubility and H-bonding Improved crystal packing via C–H···O interactions
Ethyl 2-(2-fluorobenzylidene)-... Electron-withdrawing F alters electronic density; potential bioactivity Antifungal and antibacterial activity inferred
Ethyl 2-(methoxycarbonyl)methylene)-... (Z-configuration) Polar carbonyl group increases hydrophilicity Not reported; likely impacts metabolic stability
Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-... (bulky isopropyl group) Steric bulk reduces aggregation; ortho-methoxy directs H-bonding Potential for targeted drug delivery

Key Observations :

Halogen Effects: The 4-chlorophenyl group in the target compound offers a balance between hydrophobicity and molecular weight compared to bulkier bromine .

Benzylidene Substituents: 3-Phenoxybenzylidene in the target compound enables π-π interactions but may reduce solubility compared to methoxy-substituted analogs (e.g., 2,4,6-trimethoxybenzylidene) .

Biological Activity: Mannich base derivatives (e.g., morpholinomethyl-substituted analogs) show marked antimicrobial activity, suggesting that nitrogen-containing substituents enhance efficacy . Methoxy and carbonyl groups improve solubility but may reduce bioavailability due to increased polarity .

Crystallographic Behavior: Compounds with methoxy or phenoxy groups exhibit distinct hydrogen-bonding networks (e.g., C–H···O in 2,4,6-trimethoxy derivatives), influencing crystallinity and stability .

Biological Activity

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of various precursors. A typical synthetic route includes the reaction of ethyl benzoylacetate with thiourea and aldehydes under reflux conditions. The resulting thiazolo[3,2-a]pyrimidine derivatives have been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In vitro assays have shown that these compounds possess activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this compound have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting inhibition zones greater than 15 mm at concentrations as low as 10 µg/mL .

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their antitumor potential. Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest strong binding affinity to AChE, with some derivatives showing over 70% inhibition at concentrations around 10 µM .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated that modifications to the phenoxy group significantly enhance antimicrobial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans .
  • Antitumor Mechanism : In a comparative study of various thiazolo[3,2-a]pyrimidines against human cancer cell lines, one derivative showed a reduction in cell viability by over 50% at a concentration of 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells in treated groups compared to controls .

Q & A

Q. What are the optimal synthetic conditions for preparing Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

The synthesis requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C to balance reaction kinetics and minimize side products.
  • Solvent : Use polar aprotic solvents (e.g., DMF or ethanol) to stabilize intermediates .
  • Purification : Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the pure compound. Monitoring via HPLC during synthesis ensures intermediate stability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., distinguishing Z/E isomers at the benzylidene group) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Research Questions

Q. How does variation in substituents at the benzylidene group (position 2) influence biological activity and reactivity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
  • Electron-donating groups (e.g., methoxy) increase solubility but may reduce binding affinity. Comparative assays (e.g., IC50 measurements) across analogs with substituent variations (e.g., 3-phenoxy vs. 2-fluorobenzylidene) quantify these effects .

Q. How can researchers resolve contradictions in activity data caused by substituent electronic effects?

  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .
  • Controlled Comparative Studies : Synthesize derivatives with incremental substituent changes (e.g., halogen vs. methoxy) and test under standardized bioassays (e.g., COX-2 inhibition) .
  • HPLC-Purity Correlation : Ensure ≥95% purity to exclude confounding effects from synthetic byproducts .

Q. What experimental strategies address stereochemical ambiguities in the thiazolo[3,2-a]pyrimidine core?

  • X-ray Crystallography : Determines the Z/E configuration of the benzylidene group and dihydro-pyrimidine ring puckering .
  • NOESY NMR : Identifies spatial proximity of protons (e.g., methyl groups at position 7 and phenyl rings) to confirm stereoisomerism .

Q. How can molecular interactions with biological targets (e.g., enzymes) be evaluated methodically?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses with target proteins (e.g., kinases), guided by crystallographic data from analogous compounds .
  • Enzyme Kinetics : Measure inhibition constants (Ki) via fluorogenic substrates or radioactive assays to quantify potency .
  • Thermal Shift Assays : Monitor protein stability shifts upon ligand binding to infer interaction strength .

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